molecular formula C6H13NO2 B1643954 (2R)-2-(methylamino)pentanoic acid

(2R)-2-(methylamino)pentanoic acid

Cat. No.: B1643954
M. Wt: 131.17 g/mol
InChI Key: HCPKYUNZBPVCHC-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(Methylamino)pentanoic acid is a chiral α-amino acid derivative characterized by a pentanoic acid backbone with a methylamino group (-NHCH₃) at the second carbon in the R-configuration. The compound’s stereochemistry and functional groups suggest relevance in medicinal chemistry, particularly in peptide synthesis or enzyme inhibition studies .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(2R)-2-(methylamino)pentanoic acid

InChI

InChI=1S/C6H13NO2/c1-3-4-5(7-2)6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m1/s1

InChI Key

HCPKYUNZBPVCHC-RXMQYKEDSA-N

SMILES

CCCC(C(=O)O)NC

Isomeric SMILES

CCC[C@H](C(=O)O)NC

Canonical SMILES

CCCC(C(=O)O)NC

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological/Physicochemical Notes References
3-Methyl-2-(methylamino)pentanoic acid (MePent) C₇H₁₅NO₂ 145.20 Methyl group at C3, methylamino at C2 Studied as a phenylalanine transport inhibitor; longer chain than MAIB (a related inhibitor)
(2R)-2-Amino-5-methoxypentanoic acid C₆H₁₃NO₃ 147.17 Methoxy group at C5, amino group at C2 (R-configuration) No toxicity data; used in peptide synthesis
(2R)-2-Hydroxy-4-methylpentanoic acid C₆H₁₂O₃ 132.16 Hydroxy group at C2, methyl group at C4 Known as (R)-2-hydroxyisocaproate; involved in bacterial metabolism
(2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid C₂₄H₂₉NO₄ 383.48 Biphenyl group at C5, tert-butoxycarbonyl (Boc) at C4 Used in targeted drug delivery; bulky substituents enhance lipophilicity

Physicochemical Properties

  • Solubility and Stability : Derivatives like MePent and the Boc-protected biphenyl compound () are typically lyophilized or purified via reversed-phase chromatography, indicating moderate water solubility and sensitivity to strong oxidizers .
  • Chirality: The R-configuration at C2 in (2R)-2-(methylamino)pentanoic acid is critical for enantioselective interactions, as seen in (2R)-2-hydroxy-4-methylpentanoic acid’s role in bacterial enzymes .

Research Implications and Gaps

  • Synthetic Applications: and highlight methodologies for functionalizing pentanoic acid backbones (e.g., ruthenium-mediated reactions, peptide coupling), which could be adapted for synthesizing this compound derivatives .
  • Pharmacological Potential: The phenylalanine transport inhibition observed in MePent suggests that this compound might modulate amino acid uptake in neurological disorders, though in vivo studies are needed .
  • Data Limitations: No direct toxicological or stability data exist for this compound, necessitating caution in handling and further research .

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